molecular formula C9H8N4 B12541072 5-(2-pyrimidinyl)-2-Pyridinamine CAS No. 827588-87-4

5-(2-pyrimidinyl)-2-Pyridinamine

Cat. No.: B12541072
CAS No.: 827588-87-4
M. Wt: 172.19 g/mol
InChI Key: OYIZKNSBNUOXPU-UHFFFAOYSA-N
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Description

5-(2-Pyrimidinyl)-2-Pyridinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of nitrogen atoms in the rings makes them suitable for various chemical reactions and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyrimidinyl)-2-pyridinamine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Catalysts may also be employed to increase the reaction rate and yield. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrimidinyl)-2-Pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

5-(2-Pyrimidinyl)-2-Pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-pyrimidinyl)-2-pyridinamine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the pyridine ring.

    2-Aminopyridine: Similar in structure but lacks the pyrimidine ring.

    Buspirone: Contains a pyrimidine ring and is used as an anxiolytic agent.

Uniqueness

5-(2-Pyrimidinyl)-2-Pyridinamine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with multiple biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

827588-87-4

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-pyrimidin-2-ylpyridin-2-amine

InChI

InChI=1S/C9H8N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h1-6H,(H2,10,13)

InChI Key

OYIZKNSBNUOXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(C=C2)N

Origin of Product

United States

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